3-Acetylphenylboronic acid
Overview
Description
3-Acetylphenylboronic acid is an organic compound with the molecular formula C8H9BO3. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is a white crystalline solid with a faint aromatic odor. It is soluble in organic solvents such as alcohols, ketones, and ethers but is sparingly soluble in water .
Mechanism of Action
Target of Action
3-Acetylphenylboronic acid is a member of the class of boronic acids that is phenylboronic acid substituted by an acetyl group at position 3 . It is primarily used as a substrate in various chemical reactions .
Mode of Action
The compound is involved in the synthesis of symmetric biaryls via oxidative dimerization, where it interacts with a palladium catalyst and water as a solvent . It also participates in the synthesis of aryl fluorides through an electrophilic fluorination reaction using acetyl hypofluorite .
Biochemical Pathways
It is known to be involved in coupling reactions of organoboranes with olefins using molecular oxygen and a palladium catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a substrate in chemical reactions. It contributes to the formation of symmetric biaryls and aryl fluorides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and in a cool, dry place below 15°C to prevent decomposition . It is also sensitive to moisture .
Biochemical Analysis
Biochemical Properties
3-Acetylphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . It is also involved in the synthesis of aryl fluorides through electrophilic fluorination reactions using acetyl hypofluorite . The compound interacts with various enzymes and proteins, facilitating these reactions by acting as a substrate. The nature of these interactions often involves the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes by modifying their active sites . This mechanism is crucial in regulating enzyme activity and, consequently, the biochemical pathways they control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is chemically stable under standard ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism. Its interactions with specific enzymes can either enhance or inhibit their activity, leading to changes in the flow of metabolites through the pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it ensures that the compound is present in the right place at the right time to interact with its target biomolecules. The effects of this compound on cellular function are thus closely tied to its subcellular distribution.
Preparation Methods
3-Acetylphenylboronic acid can be synthesized through several methods:
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Acetylation of Phenylboronic Acid: : This method involves the reaction of phenylboronic acid with an acetylating agent such as acetic anhydride or acetyl chloride under acidic conditions. The reaction typically occurs at room temperature and yields this compound as the product .
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Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or tetrahydrofuran and typically requires heating .
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Industrial Production: : Industrially, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Acetylphenylboronic acid undergoes various chemical reactions, including:
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Oxidative Dimerization: : In the presence of a palladium catalyst and water, this compound can undergo oxidative dimerization to form symmetric biaryls .
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Electrophilic Fluorination: : This reaction involves the use of acetyl hypofluorite as a fluorinating agent to convert this compound into aryl fluorides .
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Coupling Reactions: : this compound can participate in coupling reactions with olefins using molecular oxygen and a palladium catalyst. This reaction forms carbon-carbon bonds and is useful in organic synthesis .
Scientific Research Applications
3-Acetylphenylboronic acid has several applications in scientific research:
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Organic Synthesis: : It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
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Medicinal Chemistry: : This compound is used in the synthesis of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with diols makes it useful in drug design and development .
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Material Science: : this compound is used in the development of advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows for the formation of cross-linked networks and other complex structures .
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Biological Research: : In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to bind to specific biomolecules makes it a valuable tool in biochemical assays .
Comparison with Similar Compounds
3-Acetylphenylboronic acid can be compared with other boronic acids, such as:
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Phenylboronic Acid: : Unlike this compound, phenylboronic acid lacks the acetyl group, which affects its reactivity and binding properties .
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4-Acetylphenylboronic Acid: : This compound has the acetyl group at the para position instead of the meta position, which can influence its chemical behavior and applications .
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3-Formylphenylboronic Acid:
The unique positioning of the acetyl group in this compound provides distinct reactivity and binding characteristics, making it valuable in specific applications .
Properties
IUPAC Name |
(3-acetylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGGDZCTGBKBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370201 | |
Record name | 3-Acetylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204841-19-0 | |
Record name | 3-Acetylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Acetylphenylboronic acid in the synthesis of anion receptors?
A1: this compound serves as a key building block for synthesizing meso-phenylboronic acid functionalized calix[4]pyrroles (C4Ps), specifically the derivative 3b in the study []. This derivative acts as a supramolecular receptor for various anions due to the presence of boronic acid functionality and its ability to form hydrogen bonds.
Q2: How does the structure of the calix[4]pyrrole derivative incorporating this compound impact its anion binding affinity?
A2: The research found that the C4P derivative 3b, synthesized using this compound, exhibited higher binding affinity for anions compared to another derivative, 3a []. This enhanced affinity is attributed to the presence of additional NH and/or OH groups in 3b, introduced by the this compound moiety. These groups participate in cooperative hydrogen bonding interactions with the anions, leading to stronger binding.
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